BE“GHE Foundational & Exploratory

Check Availability & Pricing

Rizavasertib: A Technical Guide to a Potent Pan-
Akt Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rizavasertib

Cat. No.: B1683964

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizavasertib, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt
inhibitor. With a high affinity for all three Akt isoforms (Aktl, Akt2, and Akt3), Rizavasertib has
demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines
and preclinical tumor models. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, mechanism of action, and preclinical data of
Rizavasertib, establishing its potential as a valuable tool for cancer research and therapeutic
development.

Chemical Structure and Properties

Rizavasertib is a derivative of indazole-pyridine compounds.[1] Its chemical and physical
properties are summarized in the table below.
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Property Value Reference

(2S)-1-(1H-indol-3-yl)-3-[5-(3-
IUPAC Name methyl-2H-indazol-5-yl)pyridin-  [2]

3-ylloxypropan-2-amine

Synonyms A-443654 [2]
CAS Number 552325-16-3 [3]
Molecular Formula C24H23Ns0 [3]
Molecular Weight 397.47 g/mol [3]
Appearance White to off-white solid [3]

Soluble in DMSO (= 100
Solubility mg/mL), Ethanol (79 mg/mL); [11[3]

Insoluble in water.

Powder: -20°C for 3 years; In
Storage [3]
solvent: -80°C for 2 years.

Mechanism of Action

Rizavasertib functions as a potent inhibitor of the serine/threonine kinase Akt, a central node
in the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and
metabolism.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers.
Rizavasertib competitively binds to the ATP-binding site of Akt, preventing its phosphorylation
and activation. This inhibition is effective against all three isoforms of Akt (Aktl, Akt2, and Akt3)
with high potency.[1][4]

/ Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2
[label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",
fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4",
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fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBCO05", fontcolor="#202124"];
Rizavasertib [label="Rizavasertib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Downstream [label="Downstream Effectors\n(e.g., GSK3, FOXO, mTOR)", fillcolor="#F1F3F4",
fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=oval,
style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Conversion of PIP2"]; PIP2 ->
PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruitment & Activation"]; PDK1 -> Akt
[label="Phosphorylation"]; Rizavasertib -> Akt [arrowhead=tee, color="#EA4335",
label="Inhibition"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; }
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Rizavasertib.

Downstream Effects

By inhibiting Akt, Rizavasertib prevents the phosphorylation of numerous downstream
substrates. A key example is the Glycogen Synthase Kinase 3 (GSK3), where Rizavasertib
has been shown to reduce the levels of phosphorylated GSK3 (P-GSK3) in a dose-dependent
manner.[3] This disruption of downstream signaling leads to the induction of apoptosis and
inhibition of cell proliferation.

Biological Activity
In Vitro Studies

Rizavasertib has demonstrated potent activity in various in vitro assays.

Parameter Value Cell Lines Reference
Ki (Akt1) 160 pM - [3]
ECso (Proliferation) 0.1 uM MiaPaCa-2 [3]

) Chronic lymphocytic
ECso (Apoptosis) 0.63 uM ) [5]
leukemia cells

Rizavasertib exhibits a 40-fold selectivity for Akt over Protein Kinase A (PKA).[3] It induces
morphological changes in cancer cells within 2 to 4 hours of treatment and has been shown to
decrease Bcl-2 protein levels, a key regulator of apoptosis.[3]
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In Vivo Studies

Preclinical studies in animal models have confirmed the anti-tumor efficacy of Rizavasertib.

Animal Model Dosage Effect Reference

Inhibition of tumor

3T3-Aktl flank tumor 7.5 mg/kg/day, s.c. [3]
growth
3T3-Aktl flank tumor 50 mg/kg, s.c. Induction of apoptosis  [3]
] Increased levels of
MiaPaCa-2 xenograft 30 mg/kg, s.c. [3]
phosphorylated Aktl

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of Rizavasertib on cell proliferation.

// Nodes Start [label="Seed cells in 96-well plate"”, fillcolor="#F1F3F4", fontcolor="#202124"];
Treat [label="Treat with Rizavasertib\n(various concentrations)", fillcolor="#F1F3F4",
fontcolor="#202124"]; Incubatel [label="Incubate for desired period", fillcolor="#F1F3F4",
fontcolor="#202124"]; Add_MTT [label="Add MTT solution”, fillcolor="#FBBC05",
fontcolor="#202124"]; Incubate2 [label="Incubate (1-4 hours)", fillcolor="#F1F3F4",
fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSQ)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Read [label="Measure absorbance\n(570 nm)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate ECs0", shape=oval,
style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

I/l Edges Start -> Treat; Treat -> Incubatel; Incubatel -> Add_MTT; Add_MTT -> Incubate2;
Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; } Figure 2: Workflow for a typical
MTT-based cell viability assay.

Procedure:
e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

o Treat the cells with a serial dilution of Rizavasertib and a vehicle control (e.g., DMSO).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1683964?utm_src=pdf-body
https://www.medchemexpress.com/A-443654.html
https://www.medchemexpress.com/A-443654.html
https://www.medchemexpress.com/A-443654.html
https://www.benchchem.com/product/b1683964?utm_src=pdf-body
https://www.benchchem.com/product/b1683964?utm_src=pdf-body
https://www.benchchem.com/product/b1683964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Incubate the plate for a specified period (e.g., 48 or 72 hours).

e Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate for 1-4 hours.[6]

¢ Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
ECso value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Rizavasertib.
Procedure:

» Seed cells and treat with Rizavasertib or vehicle control for the desired time.

e Harvest both adherent and floating cells and wash with PBS.

e Resuspend the cells in Annexin V binding buffer.[7]

e Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]

e Incubate in the dark at room temperature for 15 minutes.

e Analyze the stained cells by flow cytometry. Annexin V positive, Pl negative cells are
considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[7]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of
Rizavasertib in a mouse model.

// Nodes Inject [label="Inject tumor cells subcutaneously\ninto immunocompromised mice",
fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Allow tumors to reach\na
palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice
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into\ntreatment groups"”, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer
Rizavasertib or vehicle\n(e.g., s.c., p.0.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor
[label="Monitor tumor volume\nand body weight", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Endpoint [label="Endpoint: Analyze tumor tissue\n(e.g., Western blot, IHC)", shape=oval,
style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inject -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treat; Treat ->
Monitor [label="Daily/Weekly"]; Monitor -> Endpoint; } Figure 3: General workflow for an in vivo
tumor xenograft study.

Procedure:

e Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised
mice.

» Allow the tumors to grow to a predetermined size (e.g., 100-200 mms).
e Randomize the mice into treatment and control groups.

o Administer Rizavasertib via the desired route (e.g., subcutaneous injection) at a specified
dose and schedule.

o Measure tumor dimensions and mouse body weight regularly.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
Western blotting for p-Akt levels).

Conclusion

Rizavasertib is a highly potent and selective pan-Akt inhibitor with demonstrated anti-cancer
activity in preclinical models. Its well-defined mechanism of action and efficacy make it a
valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and
other diseases. Further studies are warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Rizavasertib: A Technical Guide to a Potent Pan-Akt
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683964#chemical-structure-and-properties-of-
rizavasertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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